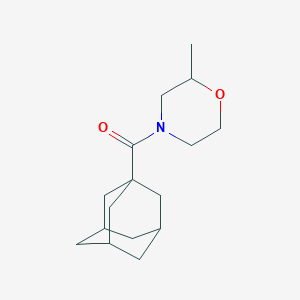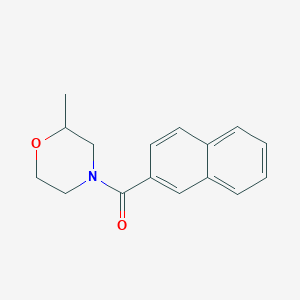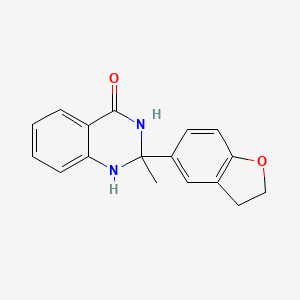
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one, also known as DBFQ or Compound 1, is a small molecule that has been gaining attention in the scientific community for its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies, demonstrating its ability to modulate specific biological targets and pathways.
作用機序
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one exerts its biological effects through the modulation of specific targets and pathways. It has been shown to inhibit the activity of CDK4, a protein kinase that promotes cell cycle progression and is frequently overexpressed in cancer cells. Inhibition of CDK4 by 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one leads to cell cycle arrest and apoptosis of cancer cells. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has also been found to inhibit the activity of HDAC6, a histone deacetylase that regulates the acetylation of proteins involved in various cellular processes. Inhibition of HDAC6 by 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one leads to increased acetylation of specific proteins, which can have various biological effects depending on the target protein.
Biochemical and physiological effects:
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been shown to exhibit various biochemical and physiological effects in preclinical models. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has also been shown to inhibit viral replication and reduce viral load in infected cells. In animal models of neurodegenerative diseases, 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been found to protect neurons from oxidative stress-induced damage and improve cognitive function.
実験室実験の利点と制限
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its biological properties. It has also been shown to exhibit specific and potent biological effects, making it a useful tool for studying specific targets and pathways. However, 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. It also has relatively low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one. One direction is to further optimize its biological properties, such as solubility and bioavailability, to improve its effectiveness in vivo. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the specific targets and pathways modulated by 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one and to understand its mechanism of action in more detail. Overall, 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has shown great potential as a tool for drug discovery and development, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one involves the reaction of 2-aminobenzophenone with 2,3-dihydrofuran in the presence of a catalyst such as trifluoroacetic acid. This reaction yields the intermediate compound, which is then further reacted with methyl anthranilate and ammonium acetate to produce 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one. The overall synthesis method is relatively simple and can be performed in a few steps with moderate to high yields.
科学的研究の応用
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and neuroprotective properties. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has been found to inhibit the activity of specific enzymes and proteins, such as cyclin-dependent kinase 4 (CDK4) and histone deacetylase 6 (HDAC6), which play important roles in cancer progression and viral replication. 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-17(12-6-7-15-11(10-12)8-9-21-15)18-14-5-3-2-4-13(14)16(20)19-17/h2-7,10,18H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENPZVNDSOHKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

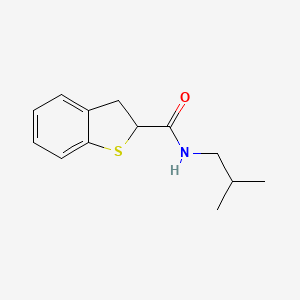
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
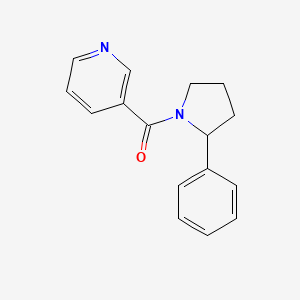
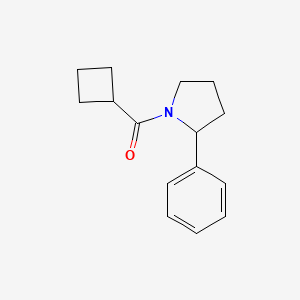
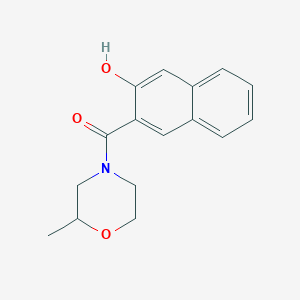
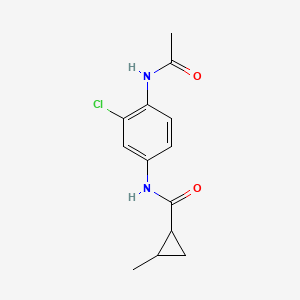
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
